1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone
Description
Properties
Molecular Formula |
C16H12ClNO2 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-(8-acetyl-6-chloro-9H-carbazol-3-yl)ethanone |
InChI |
InChI=1S/C16H12ClNO2/c1-8(19)10-3-4-15-13(5-10)14-7-11(17)6-12(9(2)20)16(14)18-15/h3-7,18H,1-2H3 |
InChI Key |
ZJEVERNLLIERSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Carbazole Core
a. Synthesis of 9H-Carbazole Derivatives
- The foundational step involves synthesizing 9H-carbazole or its derivatives, which can be achieved via the Combes method or oxidative cyclization of diphenylamines. For example, the oxidative cyclization of diphenylamines using oxidants like phosphorus oxychloride (POCl₃) or oxidants like FeCl₃ in suitable solvents yields carbazole frameworks.
b. Functionalization at the 3-Position
- The carbazole nucleus can be selectively brominated or chlorinated at the 3-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions, facilitating subsequent substitution reactions.
Introduction of the Acetyl Group at the 6-Position
a. Directed Electrophilic Acylation
- The acetyl group at the 6-position can be introduced via electrophilic acylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃ .
- Procedure:
- Dissolve carbazole in an inert solvent like dichloromethane (DCM).
- Add aluminum chloride (AlCl₃) as a catalyst.
- Slowly add acetic anhydride or acetyl chloride at low temperature.
- Stir under reflux for several hours.
- Quench with ice-water, extract, and purify to obtain 6-acetylcarbazole.
- The acylation favors the 6-position due to electronic and steric factors, especially if the 3-position is already functionalized or protected.
Chlorination at the 3-Position
- The chlorination at the 3-position of carbazole can be achieved via electrophilic chlorination using N-chlorosuccinimide (NCS) or Cl₂ in the presence of a radical initiator or under UV irradiation.
| Parameter | Conditions |
|---|---|
| Reagent | N-chlorosuccinimide (NCS) or Cl₂ gas |
| Solvent | Acetic acid, chloroform, or DCM |
| Temperature | Room temperature to 50°C |
| Time | 2–6 hours |
- The reaction proceeds via radical or electrophilic substitution, selectively chlorinating the 3-position due to its activated nature.
Formation of the Ethanone Moiety at the 1-Position
- To attach the ethanone group at the nitrogen (position 1), a Friedel–Crafts acylation using acetyl chloride and AlCl₃ can be employed.
- Alternatively, direct acylation of the carbazole nitrogen with acetyl chloride under basic or Lewis acid catalysis can produce N-acetyl derivatives, which can be further elaborated or directly used as intermediates.
Assembly of the Final Compound
a. Sequential Functionalization
- The process involves first synthesizing 6-acetyl-3-chlorocarbazole via electrophilic acylation and chlorination steps.
- The nucleophilic substitution at the 1-position can be achieved by methylation or acylation with appropriate acyl chlorides, depending on the desired substitution pattern.
- The compound can be purified via column chromatography using silica gel and suitable eluents (e.g., hexane/ethyl acetate).
Research-Validated Methods and Data
Recent studies have demonstrated similar synthetic routes:
Notes and Considerations
- Selectivity is critical; protecting groups or directing groups may be employed to favor substitution at specific positions.
- Reaction monitoring via TLC and NMR is essential to optimize yields.
- Safety precautions should be observed, especially when handling chlorinating agents and acyl chlorides.
Summary of the Preparation Route
1. Synthesize carbazole core via oxidative cyclization.
2. Acylate at the 6-position with acetic anhydride/acetyl chloride (Lewis acid catalysis).
3. Chlorinate at the 3-position with NCS or Cl₂.
4. Attach ethanone at the nitrogen (position 1) via acylation or nucleophilic substitution.
5. Purify and characterize the final compound.
Chemical Reactions Analysis
Types of Reactions
1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel antimicrobial and anticancer agents due to its biological activity.
Materials Science: Carbazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent optoelectronic properties.
Organic Electronics: The compound is used in the synthesis of conducting polymers and other materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of carbazole derivatives are highly dependent on substituent positions and types. Key analogues include:
Key Observations:
- Substituent Position: The placement of chloro and acetyl groups significantly impacts electronic properties. For example, 6-Cl/2-COCH₃ () vs. 6-COCH₃/3-Cl in the target compound may alter conjugation pathways, affecting optoelectronic behavior .
- Alkyl Chains: Derivatives with alkyl groups (e.g., 9-Et, 9-Octyl) exhibit improved solubility in organic solvents, crucial for material processing .
- Biological Activity: Chloro-substituted carbazoles (e.g., 3,6-di-Cl in ) often show enhanced antimicrobial activity due to increased electrophilicity .
Physicochemical Properties
- Melting Points: Analogues with alkyl chains (e.g., 9-Et derivative) have lower melting points (51–55°C) compared to rigid, unsubstituted carbazoles .
- Solubility: Di-acetyl derivatives (e.g., 3,6-di-COCH₃) and alkylated compounds exhibit higher solubility in dichloromethane and ethanol .
- Optoelectronic Behavior: Acetyl and benzoyl groups enhance π-conjugation, making derivatives suitable for organic light-emitting diodes (OLEDs) .
Biological Activity
1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antibacterial, and neuroprotective properties, supported by various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbazole core, which is a bicyclic structure that contributes significantly to its biological properties.
Anticancer Activity
Research has shown that carbazole derivatives exhibit promising anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- In vitro Studies: In studies conducted by Liu et al. (2020), compounds with similar structures to this compound demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that modifications in the carbazole structure can enhance anticancer efficacy .
- Mechanism of Action: Molecular docking studies indicate that these compounds may act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, revealing its potential as an antimicrobial agent.
Key Findings:
- In vitro Assays: Studies have shown that related carbazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .
- Comparison with Standard Drugs: The antibacterial efficacy of these compounds was often compared with standard antibiotics, indicating that some derivatives outperformed traditional treatments .
Neuroprotective Activity
The neuroprotective effects of this compound are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's.
Key Findings:
- Cell Viability Studies: In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability in the presence of harmful agents like hydrogen peroxide .
- Cholinesterase Inhibition: Some derivatives have shown potential as acetylcholinesterase inhibitors, which is beneficial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant cytotoxic effects | Topoisomerase I inhibition |
| Antibacterial | Effective against multiple strains | Disruption of bacterial growth |
| Neuroprotective | Protects against oxidative stress | Acetylcholinesterase inhibition |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of carbazole derivatives:
- Anticancer Studies: Liu et al. (2020) explored various N-substituted carbazole derivatives and their structure–activity relationships, identifying key modifications that enhance anticancer activity .
- Antibacterial Evaluation: Research by Dabrovolskas et al. (2020) highlighted the antibacterial potential of several carbazole derivatives, establishing a correlation between structural features and antimicrobial efficacy .
- Neuroprotective Mechanisms: Ghobadian et al. (2018) investigated the neuroprotective properties of carbazole derivatives and their ability to inhibit cholinesterase enzymes, presenting a promising avenue for Alzheimer's treatment .
Q & A
Q. What are the optimal synthetic routes for 1-(6-acetyl-3-chloro-9H-carbazol-1-yl)ethanone, and how are intermediates purified?
Methodology :
- Friedel-Crafts Acylation : React 3-chlorocarbazole with acetyl chloride in the presence of AlCl₃ under anhydrous conditions. This method introduces acetyl groups to the carbazole core .
- Chlorination : Use SOCl₂ or Cl₂ gas to introduce chlorine at position 3. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) followed by recrystallization from ethanol .
Q. How is the compound characterized for structural confirmation and purity assessment?
Methodology :
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. For example, a singlet at δ 2.6 ppm indicates acetyl protons .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents. Use SHELX programs for refinement .
- HPLC Analysis : Validate purity (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer efficacy)?
Methodology :
-
Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 µM) using MTT assays on diverse cell lines (e.g., MCF-7, A549). Example
Concentration (µM) MCF-7 Viability (%) A549 Viability (%) 10 45 ± 3 62 ± 5 50 22 ± 2 38 ± 4 Source: Adapted from in vitro studies on analogous chlorocarbazoles . -
Mechanistic Profiling : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
-
Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-acetylcarbazole derivatives) to identify substituent-dependent trends .
Q. How does the substitution pattern (acetyl, chloro) influence optoelectronic properties?
Methodology :
- Crystallographic Analysis : Determine π-π stacking distances (e.g., 3.4–3.7 Å for carbazole cores) using SHELXL-refined structures. Chlorine enhances intermolecular halogen bonding, while acetyl groups increase planarity .
- DFT Calculations : Calculate HOMO/LUMO gaps (e.g., 3.2 eV for the title compound vs. 3.5 eV for non-acetylated analogs) .
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., λₐᵦₛ = 320 nm in DMF) to evaluate conjugation effects .
Q. What protocols mitigate challenges in regioselective functionalization during synthesis?
Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., NH of carbazole with tert-butoxycarbonyl) to direct acetylation/chlorination .
- Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 min) in DMF with K₂CO₃ .
- Kinetic Monitoring : Use in situ IR spectroscopy to track intermediate formation and optimize reaction halftimes .
Data Contradiction Analysis
Q. How are conflicting results in crystallographic data (e.g., bond lengths) reconciled?
Methodology :
- Multi-Sample Analysis : Compare data from ≥3 independent crystal batches to identify systematic errors .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of crystal twinning .
- Validation Tools : Apply R-factor convergence tests (e.g., R₁ < 5%) and check against the Cambridge Structural Database for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
